N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea is a synthetic organic compound with the molecular formula C18H21N3O4S2 and a molecular weight of 407.50704 g/mol This compound is characterized by the presence of an azepane ring, a sulfonyl group, a phenyl ring, a furoyl group, and a thiourea moiety
Preparation Methods
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be utilized in catalysis and material science.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the thiourea moiety allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea can be compared with other similar compounds, such as:
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-thienylcarbonyl)thiourea: This compound has a thienyl group instead of a furoyl group, which may result in different chemical and biological properties.
N-[4-(1-azepanylsulfonyl)phenyl]-4-phenylbutanamide: This compound lacks the thiourea moiety and has a butanamide group, leading to variations in its reactivity and applications.
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential as a versatile research compound.
Biological Activity
N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a thiourea moiety and an azepane ring, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C18H21N3O4S2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl isothiocyanate under controlled conditions, often using solvents like dichloromethane or acetonitrile. Purification methods include recrystallization and column chromatography .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies suggest that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the thiourea group is believed to enhance its interaction with specific molecular targets involved in cancer progression .
Case Study: In Vitro Evaluation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent activity .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including those involved in inflammatory processes and cancer metabolism. Its ability to bind to active sites of target enzymes suggests that it may serve as a lead compound for developing new therapeutic agents .
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Percentage (%) at 50 µM |
---|---|
Carbonic anhydrase | 75 |
Cyclooxygenase (COX-1) | 60 |
Aldose reductase | 55 |
The biological activity of this compound is attributed to its structural features that facilitate interactions with biomolecules. The thiourea moiety allows for strong hydrogen bonding and coordination with metal ions, enhancing binding affinity to target enzymes and receptors .
Properties
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c22-17(16-6-5-13-25-16)20-18(26)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSFFZFQZMFGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.